molecular formula C23H27N3O6S B2781667 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 897485-80-2

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2781667
CAS No.: 897485-80-2
M. Wt: 473.54
InChI Key: GYMYLAZBBJHQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic small molecule designed for anticancer research, incorporating key structural features known to inhibit tubulin polymerization. The 3,4,5-trimethoxyphenyl group is a well-characterized pharmacophore that binds to the colchicine site on tubulin, a mechanism shared by potent anticancer agents like phenstatin and combretastatin A-4 . This binding action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells . The integration of a benzothiazole moiety, as seen in other compound structures , further enhances the potential bioactivity of this molecule. Researchers can utilize this compound as a tool to study mitotic inhibition and apoptotic pathways in various cancer cell lines. Its design suggests potential for investigating novel chemotherapeutic strategies, particularly against resistant cancers. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-28-15-6-7-16(29-2)21-19(15)24-23(33-21)26-10-8-25(9-11-26)22(27)14-12-17(30-3)20(32-5)18(13-14)31-4/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYLAZBBJHQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety linked to a benzo[d]thiazole and a trimethoxyphenyl group, suggesting diverse pharmacological properties.

Structural Characteristics

The structural formula can be represented as follows:

C21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}

This compound's unique structural features include:

  • Piperazine Ring : Known for its role in various pharmaceuticals, providing flexibility and hydrogen bonding capabilities.
  • Benzo[d]thiazole Moiety : Associated with anti-cancer and anti-inflammatory activities.
  • Trimethoxyphenyl Group : Enhances lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown promising results against various human cancer cell lines:

CompoundCell Lines TestedActivity
Compound 15A549, HepG2Potent cytotoxicity
Compound 17HeLa, LOVOTopo-II inhibitor

These compounds demonstrated the ability to induce DNA double-strand breaks and arrest the cell cycle at the G2/M phase by regulating cyclin B1/cdc2(p34) .

The proposed mechanisms of action for similar compounds include:

  • Topoisomerase II Inhibition : Inducing DNA damage through double-strand breaks.
  • Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle regulation.
  • Tyrosine Kinase Inhibition : Compounds have been evaluated for their inhibitory effects on various tyrosine kinases (e.g., c-Met, EGFR), which are crucial in cancer signaling pathways .

Case Studies

  • Study on Dimedone Derivatives : A series of new compounds derived from dimedone and thiazoles were synthesized and tested for anticancer activity. Several exhibited high inhibition rates against tumor cell lines while showing low toxicity towards normal cells .
  • Evaluation of Novel Compounds : A recent study synthesized 47 new substances combining dimedone and thiazole moieties, leading to the identification of several potent inhibitors against c-Met kinase and other targets relevant in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. The presence of methoxy groups in this compound enhances its lipophilicity and potential to penetrate cellular membranes, making it a candidate for further investigation in cancer therapy.

Neuropharmacology

The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds similar to this one have been explored for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related structures have shown inhibition of fatty acid amide hydrolase (FAAH), which could lead to therapeutic applications in pain management and inflammation control.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various benzo[d]thiazole derivatives, including similar compounds to the one . The results demonstrated that these compounds exhibited cytotoxic effects against several cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Study 2: Neurotransmitter Modulation

Research into piperazine derivatives has shown that they can selectively bind to serotonin receptors, leading to increased serotonin levels in the brain. This mechanism may provide insights into developing treatments for anxiety and depression.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The benzo[d]thiazole core undergoes regioselective substitution reactions. The 2-position (occupied by the piperazine group) is generally inert under mild conditions, but the 4- and 7-methoxy groups can participate in demethylation or displacement under acidic or nucleophilic conditions. For example:

Reaction TypeConditionsReagents/CatalystsOutcomeYield
DemethylationHBr (48%), reflux, 6 hAcetic acid as solventReplacement of methoxy with -OH group~60%
HalogenationNCS, DMF, 60°C, 3 hN-Chlorosuccinimide (NCS)Chlorination at activated C-5 position45%

Piperazine Functionalization

The piperazine ring supports alkylation, acylation, and coordination chemistry. Its secondary amines react with electrophiles or metal catalysts:

Key Reactions

Reaction TypeConditionsReagentsProducts/Applications
AlkylationK2CO3, DMF, 80°CEthyl bromoacetateN-alkylated piperazine derivatives
AcylationDCC, DMAP, CH2Cl2Acetic anhydrideN-acetylated analogs for SAR studies
Metal Coordination[Ru(p-cymene)Cl2]2, AgSbF6, DCERu(II) catalystsStabilized intermediates for C–N coupling

A 2023 study demonstrated that piperazine derivatives linked to thiazole-pyrimidine systems (structurally analogous to this compound) showed enhanced solubility and binding affinity when modified with polar chains like hydroxyethyl groups .

Electrophilic Aromatic Substitution (EAS) on the Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl ketone moiety directs electrophiles to specific positions:

  • Nitration :
    Concentrated HNO3/H2SO4 at 0–5°C selectively nitrates the para position to the ketone group, yielding a mono-nitro derivative (72% yield in analogous systems) .

  • Sulfonation :
    Fuming H2SO4 introduces a sulfonic acid group at the meta position relative to the ketone.

Transition Metal-Catalyzed Coupling Reactions

The thiazole and trimethoxyphenyl groups participate in cross-couplings:

Ru-Catalyzed Amidation

A 2021 study reported Ru(II)-catalyzed ortho-amidation of 2-arylbenzo[d]thiazoles using acyl azides :

SubstrateCatalyst SystemConditionsProduct Yield
2-Arylbenzo[d]thiazole[Ru(p-cymene)Cl2]2, AgSbF6DCE, 80°C, 5–7 h50–79%

For this compound, the 4,7-dimethoxy groups may electronically deactivate the thiazole ring, reducing reactivity compared to non-substituted analogs.

Reductive Amination and Ketone Modifications

The methanone group undergoes standard ketone reactions:

Reaction TypeReagents/ConditionsOutcome
Grignard AdditionRMgX, THF, 0°C to RTTertiary alcohol formation
ReductionNaBH4, MeOHSecondary alcohol (partial yield)

Stability and Degradation Pathways

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via cleavage of the piperazine-thiazole bond.

  • Photodegradation : UV exposure (254 nm) induces demethylation of the 4,7-methoxy groups, forming quinone-like byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzothiazole, piperazine, or aryl ketone components. Below is a detailed comparison with key examples:

Core Benzothiazole Derivatives

  • Compound A : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
    • Structural Differences : Lacks the piperazine bridge and trimethoxyphenyl ketone. Instead, it incorporates a pyrazoline ring and a single methoxyphenyl group.
    • Activity : Exhibits antitumor activity due to pyrazoline’s ability to intercalate DNA, but lower solubility compared to the target compound .
  • Compound B: 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives Structural Differences: Replaces benzothiazole with a thiadiazole core and includes a nitro-substituted pyrazole. Synthesis: Prepared via hydrazine-carbodithioate intermediates under mild conditions, contrasting with the target compound’s coupling-based synthesis .

Piperazine-Linked Analogues

  • Compound C: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37/RTC93) Structural Differences: Substitutes the benzothiazole and trimethoxyphenyl groups with a thiophene ring and trifluoromethylphenyl moiety. Synthesis: Uses HOBt/TBTU coupling agents for amide bond formation, similar to the target compound’s likely synthetic route . Activity: Demonstrates serotonin receptor affinity, suggesting the piperazine-aryl ketone framework is critical for CNS-targeted activity.

Trimethoxyphenyl-Containing Compounds

  • Compound D : Colchicine derivatives with 3,4,5-trimethoxyphenyl groups
    • Structural Differences : Lacks the benzothiazole-piperazine system but shares the trimethoxyphenyl motif.
    • Activity : Binds tubulin, inducing apoptosis; the target compound’s trimethoxyphenyl group may mimic this interaction but with enhanced selectivity due to the benzothiazole-piperazine scaffold.

Comparative Data Table

Property Target Compound Compound A Compound C
Core Structure Benzothiazole-piperazine-trimethoxyphenyl Benzothiazole-pyrazoline Piperazine-thiophene-trifluoromethylphenyl
Methoxy Substitutions 4,7-(benzothiazole); 3,4,5-(aryl ketone) 4-(methoxyphenyl) None
Synthetic Method Likely HOBt/TBTU-mediated coupling Hydrazine condensation HOBt/TBTU coupling
Bioactivity Predicted kinase/tubulin inhibition (untested) Antitumor (DNA intercalation) Serotonin receptor modulation
Solubility High (piperazine and methoxy groups) Moderate Low (CF3 group)

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis likely mirrors methods used for Compound C (HOBt/TBTU-mediated amide coupling), enabling scalable production .
  • Pharmacophore Optimization: The 3,4,5-trimethoxyphenyl group, as seen in colchicine analogs, may enhance tubulin-binding affinity, while the 4,7-dimethoxybenzothiazole could improve metabolic stability over non-substituted analogs .
  • Structure-Activity Relationship (SAR) : Piperazine-linked aryl ketones (e.g., Compound C) show CNS activity, but the target compound’s benzothiazole and methoxy substitutions may redirect selectivity to peripheral targets like kinases or tubulin.

Q & A

What are the critical steps and optimization strategies for synthesizing this compound via multi-step protocols?

Answer:
The synthesis involves sequential coupling of the benzo[d]thiazole, piperazine, and trimethoxyphenyl moieties. Key steps include:

  • Benzo[d]thiazole formation : Cyclization of 4,7-dimethoxy-2-aminothiophenol with a carbonyl source under acidic conditions .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring to the benzo[d]thiazole .
  • Methanone linkage : Friedel-Crafts acylation or Ullmann coupling to introduce the 3,4,5-trimethoxyphenyl group .
    Optimization factors :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of methoxy groups .
  • Temperature control : Lower temperatures (0–5°C) prevent demethylation of methoxy substituents .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

Which spectroscopic techniques are prioritized for structural elucidation, and how are discrepancies resolved?

Answer:

  • 1H/13C NMR : Critical for confirming methoxy (-OCH₃) and piperazine proton environments. Anomalies in integration ratios may indicate rotameric forms of the piperazine ring .
  • HRMS : Validates molecular weight (expected ~550–600 g/mol) and detects impurities via isotopic patterns .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and C-S (thiazole, ~680 cm⁻¹) stretches .
    Discrepancy resolution : Cross-validation with 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. For mass discrepancies, isotopic labeling or tandem MS/MS fragmentation clarifies structural assignments .

How do the electron-donating methoxy groups influence reactivity in cross-coupling reactions?

Answer:
The 3,4,5-trimethoxyphenyl group enhances electron density, increasing susceptibility to electrophilic aromatic substitution. However, steric hindrance from multiple methoxy groups can reduce coupling efficiency. Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., Bpin) to regioselectively functionalize the aryl ring .
  • Microwave-assisted synthesis : Accelerates reaction rates, mitigating steric challenges .

What computational methods are recommended for predicting SAR or reaction pathways?

Answer:

  • DFT calculations : Model electron distribution in the methanone and thiazole moieties to predict binding affinities (e.g., docking with kinase targets) .
  • Molecular dynamics (MD) : Simulate solvent effects on piperazine ring flexibility and conformational stability .
  • Retrosynthetic tools : Software like Synthia™ proposes alternative pathways for challenging steps (e.g., avoiding demethylation) .

How can researchers address low yields in the final acylation step?

Answer:
Common issues and solutions:

  • Steric hindrance : Use bulky Lewis acids (e.g., AlCl₃) to activate the carbonyl electrophile .
  • Competing side reactions : Protect reactive sites (e.g., thiazole nitrogen) with Boc groups .
  • Temperature optimization : Gradual heating (40–60°C) balances reactivity and decomposition .

What purification techniques are optimal for isolating the final compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) resolves methanone derivatives .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences from methoxy groups .
  • HPLC : Preparative C18 columns (MeCN:H₂O + 0.1% TFA) achieve >95% purity for biological assays .

How does the piperazine moiety’s conformation impact biological activity?

Answer:
Piperazine adopts chair or boat conformations, affecting binding to targets like serotonin receptors. Strategies to study:

  • X-ray crystallography : Resolves solid-state conformations .
  • NOESY NMR : Identifies solution-state interactions between piperazine protons and aromatic rings .

What are the stability concerns under varying pH conditions, and how are they mitigated?

Answer:

  • Acidic conditions : Methoxy groups hydrolyze to hydroxyls; stabilize with buffered solutions (pH 6–8) .
  • Oxidative degradation : Add antioxidants (e.g., BHT) during storage .
  • Light sensitivity : Store in amber vials; methanone derivatives are prone to photoisomerization .

How can researchers validate target engagement in cellular assays?

Answer:

  • Fluorescent probes : Attach BODIPY tags to the piperazine nitrogen for live-cell imaging .
  • Pull-down assays : Biotinylate the methanone carbonyl and use streptavidin beads to isolate binding partners .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

What strategies resolve contradictions between in vitro and in vivo efficacy data?

Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid oxidation of methoxy groups .
  • Prodrug design : Mask polar groups (e.g., convert methoxy to acetoxy for improved bioavailability) .
  • Pharmacokinetic modeling : Allometric scaling from rodent data predicts human dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.